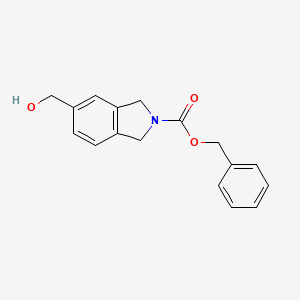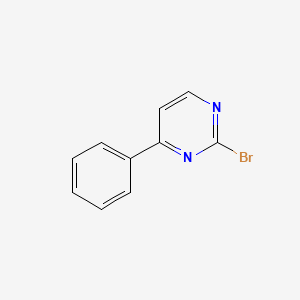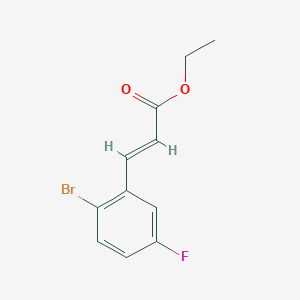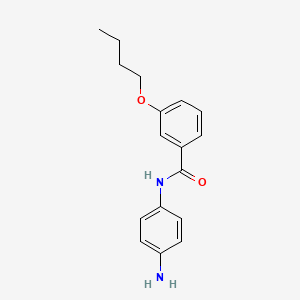
5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester
Übersicht
Beschreibung
“5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole, which after several steps, produces an azepinoindole .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of other isoindoline derivatives . Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These interactions often result in the inhibition or activation of certain biochemical pathways .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, contributing to their therapeutic potential .
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester has several advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that this compound has limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. This compound also has limited bioavailability in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in cells. Another direction is to explore the potential therapeutic applications of this compound in various diseases such as cancer and neurodegenerative disorders. Additionally, future research could focus on developing more potent and selective derivatives of this compound that could be used as potential drug candidates.
Wissenschaftliche Forschungsanwendungen
5-Hydroxymethyl-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
benzyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-11-14-6-7-15-9-18(10-16(15)8-14)17(20)21-12-13-4-2-1-3-5-13/h1-8,19H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPYFPILEITOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)


![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)

![5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074469.png)